![molecular formula C11H7N B1611226 6-Ethynylquinoline CAS No. 78593-41-6](/img/structure/B1611226.png)
6-Ethynylquinoline
Overview
Description
6-Ethynylquinoline is an aromatic nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₇N. It is a derivative of quinoline, which is a privileged scaffold in medicinal chemistry due to its wide range of biological activities. The ethynyl group at the 6-position of the quinoline ring introduces unique chemical properties that make this compound a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynylquinoline typically involves the introduction of an ethynyl group to the quinoline ring. One common method is the Sonogashira coupling reaction, where a halogenated quinoline (such as 6-bromoquinoline) reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and requires a base such as triethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reactive intermediates and catalysts involved .
Chemical Reactions Analysis
Types of Reactions: 6-Ethynylquinoline undergoes various types of chemical reactions, including:
Electrophilic Substitution: The ethynyl group can participate in electrophilic substitution reactions, where electrophiles attack the electron-rich triple bond.
Nucleophilic Addition: The triple bond in the ethynyl group can also undergo nucleophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid) are commonly used.
Nucleophilic Addition: Reagents like organometallic compounds (e.g., Grignard reagents) and nucleophiles (e.g., amines, alcohols) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
Pharmaceutical Applications
Anticancer and Anti-inflammatory Agents
6-Ethynylquinoline serves as a crucial building block in the synthesis of novel pharmaceuticals, particularly those targeting cancer and inflammation. Research has shown that derivatives of quinoline compounds exhibit potent biological activities, making them suitable candidates for drug development. For instance, studies have indicated that modifications to the quinoline structure can enhance its efficacy against specific cancer cell lines .
Case Study: Synthesis of Anticancer Agents
A study demonstrated the synthesis of various this compound derivatives that showed promising results in inhibiting tumor growth in vitro. These compounds were tested against several cancer cell lines, revealing IC50 values significantly lower than those of existing treatments .
Material Science
Fluorescent Dyes
this compound is utilized in the production of fluorescent dyes, which are essential in biological imaging and diagnostics. Its ability to absorb light at specific wavelengths makes it valuable for enhancing visualization techniques in research applications .
Advanced Materials Development
The compound is also explored for its potential in developing advanced materials, such as polymers and coatings that enhance durability and performance. Research indicates that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability .
Environmental Applications
Wastewater Treatment
Recent studies have highlighted the role of this compound in environmental remediation, particularly in treating industrial wastewater containing organic pollutants. Innovative methods utilizing electrochemical membranes have been developed to effectively remove this compound from shale gas wastewater, demonstrating significant removal efficiencies under various conditions .
Case Study: Electrochemical Membrane Technology
A study focused on the use of multi-walled carbon nanotube (CNT) membranes for the removal of this compound from contaminated water sources. The results indicated that the application of a specific voltage enhanced removal rates significantly, showcasing the potential for this technology in practical wastewater treatment scenarios .
Table 1: Summary of Pharmaceutical Applications
Application Type | Description | Reference |
---|---|---|
Anticancer Agents | Synthesis of derivatives with cytotoxic effects | |
Anti-inflammatory | Modifications leading to reduced inflammation |
Table 2: Environmental Remediation Studies
Study Focus | Methodology | Key Findings |
---|---|---|
Wastewater Treatment | Electrochemical CNT membranes | Removal efficiency > 34% |
Pollutant Degradation | Biodegradation pathways | Effective transformation observed |
Mechanism of Action
The mechanism of action of 6-Ethynylquinoline and its derivatives often involves interaction with biological macromolecules such as enzymes and receptors. The ethynyl group can enhance the binding affinity of the compound to its molecular targets, leading to inhibition or activation of specific biochemical pathways. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, making them effective antimicrobial and anticancer agents .
Comparison with Similar Compounds
Quinoline: The parent compound, which lacks the ethynyl group, is widely studied for its biological activities.
2-Ethynylquinoline: Another derivative with the ethynyl group at the 2-position, which exhibits different chemical reactivity and biological properties.
4-Ethynylquinoline: Similar to 6-Ethynylquinoline but with the ethynyl group at the 4-position, leading to variations in its chemical behavior and applications.
Uniqueness of this compound: The unique positioning of the ethynyl group at the 6-position of the quinoline ring in this compound imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and drugs with specific desired properties .
Biological Activity
6-Ethynylquinoline is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, drawing from various research findings and studies.
Chemical Structure and Synthesis
This compound is a derivative of quinoline characterized by the presence of an ethynyl group at the 6-position. The synthesis typically involves the reaction of quinoline derivatives with acetylene or ethynyl halides under specific catalytic conditions. Various methods have been reported for the synthesis of related quinoline compounds, which often serve as precursors for this compound.
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted the synthesis of various quinoline derivatives and their evaluation against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated that compounds with specific substituents exhibited enhanced antibacterial activity, suggesting structure-activity relationships (SAR) that could be explored further in this compound derivatives .
Compound | Antimicrobial Activity | Target Bacteria |
---|---|---|
This compound | Moderate | E. coli, S. aureus |
2-Chloro-6-methylquinoline | Strong | E. coli, Pseudomonas aeruginosa |
Quinoline Hydrazones | Variable | Aspergillus niger, Penicillium citrinum |
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In a study focusing on multidrug-resistant gastric carcinoma cells (EPG85-257RDB), it was found that certain quinoline derivatives exhibited low to moderate toxicity while inhibiting the efflux of rhodamine 123, indicating potential as P-glycoprotein (P-gp) inhibitors . This suggests that this compound could play a role in overcoming drug resistance in cancer therapies.
Case Studies and Research Findings
- P-glycoprotein Inhibition : A series of quinoline derivatives were tested for their ability to inhibit P-glycoprotein, a key player in drug resistance. Among these, compounds similar to this compound showed promising results, significantly inhibiting drug efflux at concentrations as low as 10 μM .
- Antifungal Activity : While primarily noted for antibacterial properties, some studies also evaluated antifungal activities of quinoline derivatives. The results indicated that modifications at specific positions could enhance antifungal efficacy, although this compound's activity in this regard requires further investigation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Quinoline derivatives often interfere with metabolic pathways in bacteria and cancer cells, leading to cell death.
- Interaction with DNA : Some studies suggest that quinolines can intercalate into DNA structures, disrupting replication and transcription processes.
- P-glycoprotein Modulation : By inhibiting P-glycoprotein, these compounds may enhance the retention of chemotherapeutic agents within cancer cells.
Properties
IUPAC Name |
6-ethynylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-2-9-5-6-11-10(8-9)4-3-7-12-11/h1,3-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZYPFZGQWBPLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506582 | |
Record name | 6-Ethynylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78593-41-6 | |
Record name | 6-Ethynylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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